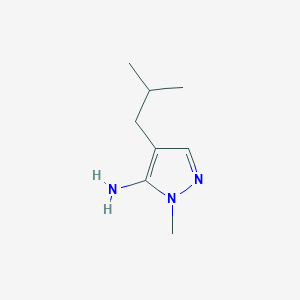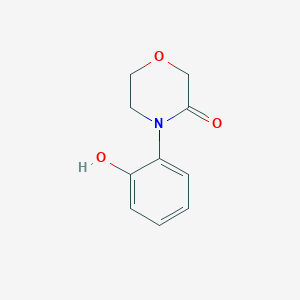
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring. These types of compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or through the reduction of a pyrrole derivative.
Coupling Reaction: The final step involves coupling the oxolane and pyrrolidine rings through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group or reduce double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings or the ethanone linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethane: Similar structure but without the ketone group.
1-(Tetrahydrofuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a different ring system.
Uniqueness
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an oxolane and a pyrrolidine ring, which can confer distinct chemical and biological properties. Its specific arrangement and functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-(oxolan-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2 |
Clé InChI |
RDPDDLXBHIZSGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC(=O)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


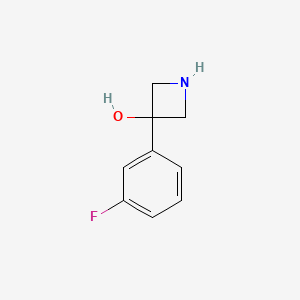
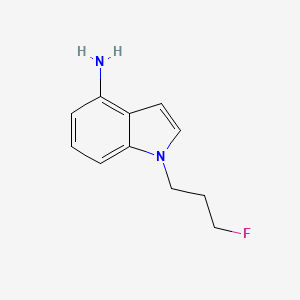
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)
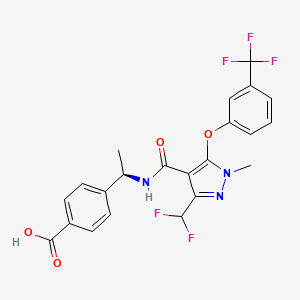
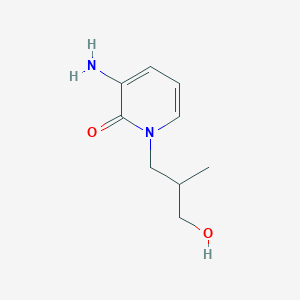
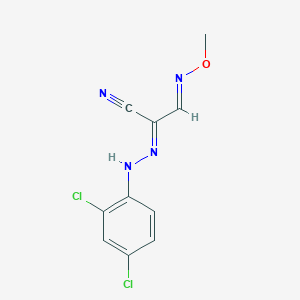
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
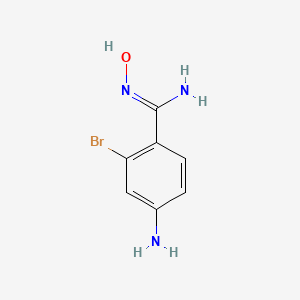
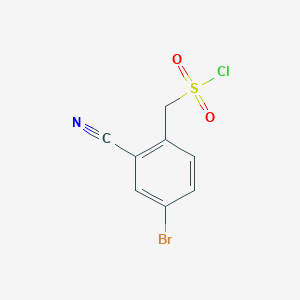
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
